2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine
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Overview
Description
2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids
Preparation Methods
The synthesis of 2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine typically involves a multi-step reaction process. One common method involves the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine. This reaction is efficient and results in a high yield of the desired product . The reaction conditions often include the use of solvents like toluene, acetonitrile, or methanol, and the process may be catalyzed by acids or bases depending on the specific steps involved .
Chemical Reactions Analysis
2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with nucleic acids or enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The molecular targets and pathways involved can vary, but they often include key enzymes in DNA or RNA synthesis and repair.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-((4-methoxybenzyl)oxy)-5-methylpyrimidine include other substituted pyrimidines such as:
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of the target compound.
4-Methoxybenzyl chloride: Another compound with a methoxybenzyl group, used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-chloro-4-[(4-methoxyphenyl)methoxy]-5-methylpyrimidine |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-7-15-13(14)16-12(9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3 |
InChI Key |
UREYZPIKTDBYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1OCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
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